
Palonosetron Impurity 8
Übersicht
Beschreibung
Palonosetron Impurity 8 is a chemical compound related to palonosetron, which is a serotonin type 3 receptor antagonist. Palonosetron is primarily used to prevent nausea and vomiting caused by chemotherapy. Impurities like this compound are often studied to understand the purity, stability, and efficacy of the main drug.
Wirkmechanismus
Target of Action
Palonosetron Impurity 8, like Palonosetron, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .
Mode of Action
The antiemetic activity of this compound is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the activation of the vomiting reflex, which is often triggered during chemotherapy.
Pharmacokinetics
Palonosetron, a closely related compound, has an absolute bioavailability of approximately 97% following oral administration . It reaches a maximum plasma concentration of around 0.95 ng/mL in about 5 hours . Palonosetron is widely distributed in the body .
Vorbereitungsmethoden
The synthesis of Palonosetron Impurity 8 involves several steps, including chemical reactions and purification processes. The starting materials are commercially available, and the synthesis typically involves a five-step process. Three of these steps are chemical reactions, while the remaining two are purification and recrystallization . The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Palonosetron Impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Palonosetron Impurity 8 is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and stability of palonosetron.
Biology: It helps in understanding the biological activity and potential side effects of palonosetron.
Medicine: It is used in the development and quality control of antiemetic drugs.
Vergleich Mit ähnlichen Verbindungen
Palonosetron Impurity 8 can be compared with other similar compounds, such as:
- Palonosetron N-Oxide
- Palonosetron-3-ene N-oxide
- Palonosetron Diastereomer
- Palonosetron-3-ene
These compounds share similar chemical structures and properties but differ in their specific chemical modifications and biological activities . This compound is unique in its specific structural configuration and its role in the quality control of palonosetron.
Biologische Aktivität
Palonosetron Impurity 8 is a derivative of palonosetron, a second-generation 5-HT3 receptor antagonist widely used for preventing chemotherapy-induced nausea and vomiting (CINV). Understanding the biological activity of this impurity is crucial for assessing its pharmacological properties and potential implications in clinical settings.
Overview of Palonosetron
Palonosetron is characterized by its long half-life (approximately 40 hours) and high binding affinity to the 5-HT3 receptor, which contributes to its efficacy in inhibiting delayed vomiting associated with chemotherapy. Compared to first-generation antagonists, palonosetron demonstrates a significantly enhanced inhibitory effect on nausea and vomiting, making it a preferred choice in clinical applications .
This compound, like its parent compound, is susceptible to degradation through oxidation and exposure to light. This instability necessitates careful formulation strategies to ensure therapeutic efficacy. Studies indicate that palonosetron's stability can be compromised in liquid media, emphasizing the importance of protective measures during storage and administration .
Palonosetron acts primarily by blocking presynaptic serotonin receptors in the peripheral nervous system, thereby disrupting the vomiting reflex pathway. This mechanism is pivotal in mitigating CINV, particularly in patients undergoing chemotherapy with highly emetogenic agents . The biological activity of this compound may be influenced by its structural modifications, which could alter receptor binding affinity and pharmacokinetic properties.
Pharmacokinetics
The pharmacokinetic profile of palonosetron has been extensively studied. It exhibits high plasma protein binding (>99%) and is primarily metabolized by cytochrome P450 enzymes (CYP3A4). The metabolites formed include M1 and M2, which retain pharmacological activity. Notably, the accumulation of these metabolites in systemic circulation can influence the overall therapeutic effect of palonosetron .
Efficacy in Clinical Trials
A randomized Phase III trial evaluated the efficacy of a mixed formulation containing palonosetron against standard treatments for CINV. The study demonstrated comparable complete response rates between the groups receiving different antiemetic regimens, indicating that palonosetron remains effective even when combined with other agents .
Toxicology Profile
Toxicological assessments reveal that palonosetron exhibits low acute toxicity across various animal models. The maximum non-lethal doses were determined to be significantly high, suggesting a favorable safety profile for clinical use . However, further studies are warranted to comprehensively understand the long-term effects of this compound.
Data Table: Pharmacokinetic Parameters
Parameter | Palonosetron | This compound |
---|---|---|
Half-Life | ~40 hours | TBD |
Protein Binding | >99% | TBD |
Metabolism | CYP3A4 | TBD |
Major Metabolites | M1, M2 | TBD |
Route of Excretion | Biliary | TBD |
TBD : To Be Determined based on specific studies related to Impurity 8.
Eigenschaften
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAOEQLKWKVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138571 | |
Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177793-82-7 | |
Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177793-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.